(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloromethoxyphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonyl chloride, which is then reacted with appropriate amines and thiols under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and chloromethoxyphenyl compounds. Examples are:
- 2-Methylphenol (o-Cresol)
- 3-Methylphenol (m-Cresol)
- 4-Methylphenol (p-Cresol)
Uniqueness
What sets (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S2/c1-17-8-6-7-9-18(17)16-31-24(27-19-12-13-22(30-2)21(25)14-19)23(15-26)32(28,29)20-10-4-3-5-11-20/h3-14,27H,16H2,1-2H3/b24-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUYGHQETHFMND-WCWDXBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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